molecular formula C14H22N6 B2795882 4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine CAS No. 1174854-93-3

4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine

Numéro de catalogue: B2795882
Numéro CAS: 1174854-93-3
Poids moléculaire: 274.372
Clé InChI: RGONMTFQNMLIBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound (CAS: Not explicitly listed in evidence; see Table 1 for structural analogs) is a pyrazole derivative featuring a triazolo[4,3-a]azepine scaffold. Its molecular formula is C₁₄H₂₂N₆, with a molecular weight of 274.37 g/mol . The structure includes a methyl group at the pyrazole 4-position and a propyl linker connecting the pyrazole to the triazoloazepine moiety. It is classified as a "building block" for synthetic chemistry applications, with storage recommendations at +4°C and typical laboratory use .

Propriétés

IUPAC Name

4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6/c1-11-10-19(18-14(11)15)8-5-7-13-17-16-12-6-3-2-4-9-20(12)13/h10H,2-9H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGONMTFQNMLIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CCCC2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine is a derivative of the triazoloazepine family and has garnered attention due to its promising biological activities. This article will explore its pharmacological properties, including anticancer and antibacterial activities, supported by data from various studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₆
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 1177286-61-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyrazine derivatives. For instance, compounds bearing similar scaffolds have shown significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The compound 22i , a related derivative, demonstrated excellent anti-tumor activity and was also noted for its ability to inhibit c-Met kinase at nanomolar concentrations (IC50 = 48 nM) . This suggests that similar derivatives of the target compound may exhibit comparable or enhanced anticancer properties.

Antibacterial Activity

The antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives has been extensively studied. A recent evaluation found that certain derivatives displayed moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria:

CompoundBacteriaMIC (μg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

These findings indicate that derivatives like This compound could possess significant antibacterial properties .

The mechanisms underlying the biological activities of these compounds include:

  • Induction of Apoptosis : Some studies have indicated that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways by modulating proteins such as Bax and Bcl2 .
  • Kinase Inhibition : The inhibition of specific kinases like c-Met plays a crucial role in the anticancer activity of these compounds .
  • Antimicrobial Mechanisms : The exact mechanisms for antibacterial activity are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazolo[4,3-a]pyrazine derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities using in vitro methods. The results indicated a broad spectrum of activity against different microbial strains and cancer cell lines .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the triazoloazepine scaffold can significantly enhance biological activity .

Applications De Recherche Scientifique

Neuropharmacology

Research indicates that compounds similar to 4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine may exhibit neurotropic activity. This includes promoting neurite outgrowth and enhancing neuronal repair mechanisms following injuries to the spinal cord or peripheral nerves. Studies have shown that derivatives from similar scaffolds can stimulate neuronal growth in vitro and demonstrate safety profiles conducive for further investigation in preclinical models .

Potential Therapeutic Uses

The compound's structure suggests it may interact with various neurotransmitter receptors. Specifically, it could modulate the adenosine A2A and dopamine D2 receptor interactions which are crucial in treating neurodegenerative diseases such as Parkinson's disease. The antagonistic relationship between these receptors has been a focal point for developing therapies aimed at restoring dopaminergic function .

Medicinal Chemistry

The synthesis of this compound opens avenues for the development of novel pharmacological agents targeting specific pathways involved in neurodegeneration and other neurological disorders. The unique triazole and azepine moieties present in its structure may enhance its binding affinity and selectivity towards biological targets compared to existing drugs .

Case Studies and Research Findings

Study ReferenceFocusFindings
Neurotropic ActivityDemonstrated significant neurite outgrowth in neuronal cultures when treated with derivatives of similar compounds.
Receptor InteractionFound that the compound may influence adenosine and dopamine receptor signaling pathways relevant to neurodegenerative diseases.
Safety EvaluationEvaluated the safety profile of related compounds showing no significant toxicity at therapeutic doses in animal models.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include:

  • Substituents on the pyrazole ring (methyl, ethyl, chloro, trifluoromethyl).
  • Linker length and composition (propyl, methyl, ethyl).
  • Heterocyclic modifications (e.g., chloro substitution, aromatic ring additions).
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Linker CAS No. Key Properties
4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine C₁₄H₂₂N₆ 274.37 Methyl (C4), propyl linker - Storage: +4°C; Purity: 95%
1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₈N₆ 246.31 Ethyl (C1), no linker 1174852-58-4 Vendor: EOS Med Chem; Used for medicinal purposes
4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine C₁₂H₁₇ClN₆ 280.76 Chloro (C4), methyl linker 1174886-12-4 Hazards: H301 (toxic if swallowed), H311 (toxic skin contact)
3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine C₁₂H₁₈N₆ 246.31 Methyl (C3), methyl linker 1177286-61-1 Discontinued; No listed hazards
5-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine C₁₄H₂₂N₆ 274.37 Methyl (C5), propyl linker 1174880-95-5 Purity: 95%; Storage: +4°C
Antimicrobial Activity
  • 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide (analog): Exhibits superior activity against C. albicans and S. aureus compared to Cefixime, with efficacy close to Linezolid .
Analgesic Activity
  • (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives : Synthesized via thiourea cyclization; demonstrated analgesic properties linked to cyclooxygenase (COX-1/COX-2) inhibition .
Solubility and Reactivity
  • Chloro-substituted analogs (e.g., CAS 1174886-12-4) exhibit higher molecular weight and reactivity due to electronegative Cl, correlating with increased hazard profiles .
  • Ethyl and methyl derivatives (e.g., CAS 1174852-58-4) show lower molecular weights and reduced hazards, suggesting improved solubility and safety .

Hazard Profiles and Regulatory Status

Compound CAS No. Hazard Statements Packing Group Regulatory Notes
1174886-12-4 H301, H311, H331 III Class 6.1 (toxic); Requires precautionary measures
1177286-61-1 None listed - Discontinued; Lab use only
1174852-58-4 None listed - Available for medicinal purposes

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine?

  • Methodological Answer :

  • Copper-catalyzed coupling : A common approach involves reacting halogenated pyrazole intermediates with azepine derivatives under basic conditions. For example, cesium carbonate, copper(I) bromide, and dimethyl sulfoxide (DMSO) as solvent at 35°C for 48 hours yielded 17.9% product after chromatographic purification .
  • Multi-step cyclization : Cyclization reactions using hydrazine derivatives and ketones/aldehydes can form the triazole-azepine core. Subsequent alkylation or nucleophilic substitution introduces the pyrazole-amine moiety .
  • Table: Comparison of Synthetic Routes
MethodYieldKey ConditionsReference
Copper-catalyzed coupling17.9%Cs₂CO₃, CuBr, DMSO, 35°C, 48h
Click chemistry (CuAAC)~61%CuSO₄, sodium ascorbate, THF/H₂O, 50°C

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming substituent positions and stereochemistry. For pyrazole derivatives, δ ~8.8 ppm (pyridyl protons) and δ ~2.5 ppm (methyl groups) are diagnostic .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺ in related compounds) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s reactivity?

  • Methodological Answer :

  • DFT/B3LYP/6-311G(d,p) : Optimizes molecular geometry and calculates HOMO-LUMO gaps to predict electron-rich sites for nucleophilic/electrophilic attacks. For triazole-azepine hybrids, HOMO localization on the triazole ring suggests reactivity toward electrophiles .
  • Mulliken Population Analysis : Quantifies charge distribution; negative charges on nitrogen atoms correlate with hydrogen-bonding interactions in crystal structures .
  • Electrostatic Potential (ESP) Mapping : Highlights regions of high electron density (negative potential) for docking studies .

Q. How should researchers address contradictions in yield data across synthetic protocols?

  • Methodological Answer :

  • Parameter Optimization : Low yields (e.g., 17.9% in ) may arise from suboptimal reaction time or solvent. Systematic screening (e.g., using ICReDD’s computational-experimental feedback loop) reduces trial-and-error .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenated intermediates or dimerization species).
  • Table: Factors Affecting Yield
FactorImpact on YieldMitigation Strategy
Reaction timeCriticalMonitor via TLC/HPLC at intervals
Solvent polarityHighTest polar aprotic solvents (DMF, DMSO)
Catalyst loadingModerateOptimize Cu(I) catalyst concentration

Q. What strategies validate biological activity while minimizing off-target effects?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding affinity to target receptors (e.g., antioxidant enzymes for triazole derivatives) .
  • Selectivity Assays : Compare IC₅₀ values against related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory activity).
  • Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for structurally similar compounds?

  • Methodological Answer :

  • Purity Assessment : Recrystallize samples using gradient solvents (e.g., ethyl acetate/hexane) and compare DSC curves.
  • Polymorphism Screening : Perform X-ray diffraction (single-crystal vs. powder) to identify crystalline forms. For example, a compound with a melting range of 104–107°C may exhibit polymorphism .
  • Interlab Validation : Collaborate with independent labs using standardized protocols (e.g., USP guidelines).

Experimental Design Recommendations

Designing a study to optimize reaction conditions for scale-up synthesis

  • Step 1 : Use computational reaction path search (e.g., artificial force-induced reaction method) to identify energetically favorable pathways .
  • Step 2 : Apply design of experiments (DoE) to vary temperature, solvent, and catalyst loading.
  • Step 3 : Validate with in-situ FTIR or Raman spectroscopy to monitor reaction progress in real time .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.